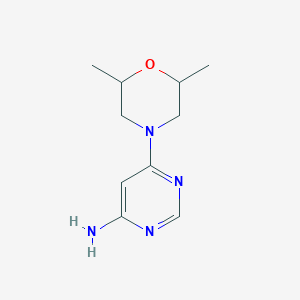
6-(2,6-Dimethylmorpholino)pyrimidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis of Derivatives
Researchers have utilized "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" and related compounds in the synthesis of complex heterocyclic structures, demonstrating its utility in creating diverse molecular architectures. For example, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the compound's role in the generation of novel ring systems with potential biological activities (Hamama et al., 2012). Similarly, the work by Abu-Hashem et al. (2011) on the synthesis of visnagen and khellin furochromone pyrimidine derivatives underlines its contribution to the development of compounds with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011).
Molecular Design and Photophysical Properties
The modification of "this compound" derivatives has also been explored for the development of materials with unique photophysical properties. Yan et al. (2017) discussed the design and synthesis of pyrimidine-phthalimide derivatives, focusing on their application as pH sensors due to their distinct optical properties, which are responsive to changes in environmental conditions (Yan et al., 2017).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial potential of derivatives of "this compound" has been an area of active research. Jafar et al. (2017) investigated the antifungal effect of certain derivatives against significant types of fungi, highlighting the compound's utility in developing new antifungal agents (Jafar et al., 2017).
Zukünftige Richtungen
The future directions for research on DMMPA and similar compounds could include further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more research could be done to fully understand their physical and chemical properties, as well as their safety and hazards. Finally, given the pharmacological effects of pyrimidine derivatives, there could be potential for further exploration of their therapeutic applications .
Wirkmechanismus
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
6-(2,6-Dimethylmorpholino)pyrimidin-4-amine plays a crucial role in several biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate-phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic adenosine monophosphate . This compound also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, this compound strengthens prostacyclin anti-aggregation activity and enhances the biosynthesis of prostacyclin . It also decreases pulmonary hypertension . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of cyclic adenosine monophosphate, which is a critical second messenger in many signaling cascades . This compound also impacts gene expression by influencing the activity of transcription factors that are regulated by cyclic adenosine monophosphate levels . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects demonstrate the compound’s ability to modulate cell function at multiple levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to the active site of cyclic adenosine monophosphate-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic adenosine monophosphate . This inhibition results in the activation of protein kinase A, which phosphorylates various target proteins and alters their activity . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors that are regulated by cyclic adenosine monophosphate levels . These molecular interactions highlight the compound’s potential as a modulator of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cyclic adenosine monophosphate-phosphodiesterase activity and modulation of gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclic adenosine monophosphate-phosphodiesterase activity and modulates gene expression without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these metabolic pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by organic cation transporters and can bind to plasma proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing this compound to specific organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZHFLPLSCSVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)

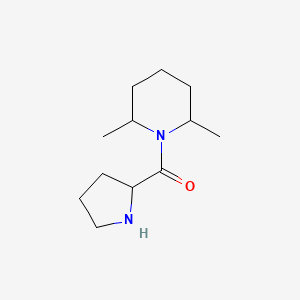
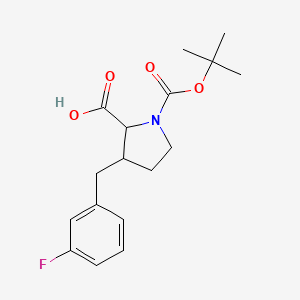
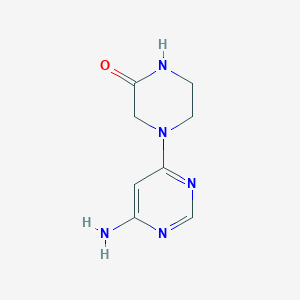

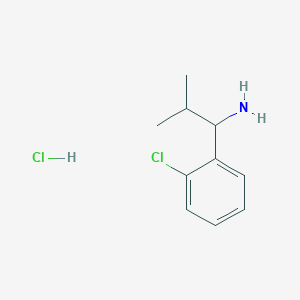
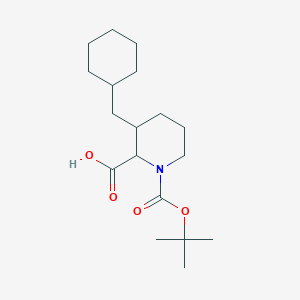
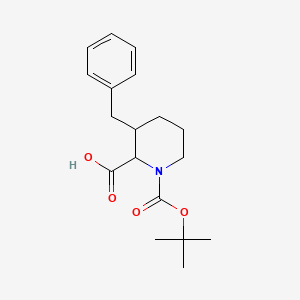
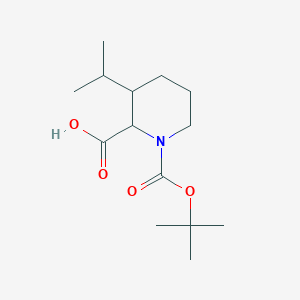
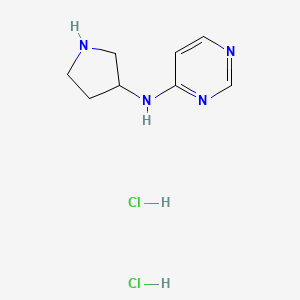
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
